Hydrogen-Bond Donor Capacity of the 4‑OH Group Versus the 4‑Ketone Abolishes a Key Ligand‑Target Interaction
In a series of spiro[chromane-2,4'-piperidine] hydroxamic acid-based HDAC inhibitors, the presence of a 4‑OH substituent on the chromane ring (as in the core structure of the target compound) establishes a critical hydrogen-bond interaction with a conserved aspartate residue in the HDAC catalytic tunnel, whereas the corresponding 4‑ketone analog loses this donor capacity entirely [1]. This differential interaction translates into a measurable improvement in enzyme inhibition potency when the 4‑ol-derived hydroxamic acid is compared to the 4‑one-derived analog under identical assay conditions.
| Evidence Dimension | HDAC1 Inhibitory Activity (IC50) conferred by the spirocyclic core bearing a 4‑OH versus a 4‑one substituent, when elaborated with an identical hydroxamic acid zinc-binding group. |
|---|---|
| Target Compound Data | Spiro[chromane-2,4'-piperidine] hydroxamic acid with 4‑OH: IC50 = 0.042 µM (HDAC1 nuclear extract) |
| Comparator Or Baseline | Structural analog with 4‑ketone in place of 4‑OH: IC50 = 0.18 µM |
| Quantified Difference | Approximately 4.3‑fold improvement in IC50 for the 4‑OH analog (0.042 µM vs. 0.18 µM) |
| Conditions | In vitro HDAC1 inhibition assay using HeLa nuclear extract; compounds tested at 37 °C for 2 h with Fluor-de-Lys substrate readout [1] |
Why This Matters
For procurement decisions in HDAC inhibitor programs, the 4‑OH core offers a 4‑fold potency advantage over the 4‑ketone core solely attributable to the hydrogen-bond donor capability of the hydroxyl group, directly influencing lead optimization timelines.
- [1] Thaler, F. et al. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. Journal of Medicinal Chemistry, 2012, 55, 7678–7691. View Source
